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methoxycarbonylphenylboronic

acid

Cat. No.: B1323002 Get Quote

An In-Depth Technical Guide to 4-Fluoro-3-methoxycarbonylphenylboronic Acid:

Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals on 4-Fluoro-3-methoxycarbonylphenylboronic acid. We will

delve into its core physicochemical properties, explore the rationale behind its synthesis, and

provide a detailed, field-proven protocol for its most significant application: the Suzuki-Miyaura

cross-coupling reaction.

Core Compound Characteristics
4-Fluoro-3-methoxycarbonylphenylboronic acid is a highly versatile and valuable reagent in

modern organic synthesis. Its utility is primarily derived from the strategic placement of its

functional groups on the phenyl ring, which enhances its reactivity and selectivity in palladium-

catalyzed cross-coupling reactions.[1]

Physicochemical & Safety Data
A summary of the key quantitative data and safety information for this compound is presented

below.
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Property Value Source(s)

Molecular Weight 197.96 g/mol [1][2]

Molecular Formula C₈H₈BFO₄ [1]

CAS Number 874219-35-9 [1][2]

Appearance
White to off-white crystalline

powder
[3]

Melting Point ~255 °C [1]

Purity Typically ≥98%

Storage
Store in a cool, dry place;

Refrigerator recommended

Signal Word Warning

Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

The Role of Substituents: A Mechanistic Perspective
The enhanced utility of 4-Fluoro-3-methoxycarbonylphenylboronic acid in catalysis is not

coincidental; it is a direct result of the electronic properties of its substituents. Both the fluorine

atom at the 4-position and the methoxycarbonyl group at the 3-position are electron-

withdrawing.

This electronic feature plays a crucial role in the Suzuki-Miyaura catalytic cycle, specifically

during the transmetalation step. For transmetalation to occur, the boronic acid must be

activated by a base to form a more nucleophilic boronate complex. The electron-withdrawing

nature of the fluoro and methoxycarbonyl groups increases the Lewis acidity of the boron atom,

facilitating its interaction with the base. This, in turn, can accelerate the rate-limiting

transmetalation of the aryl group from boron to the palladium center.[4] While traditionally

electron-donating groups were thought to universally accelerate Suzuki couplings, the effect of
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electron-withdrawing groups is recognized as beneficial under appropriate conditions for

stabilizing key intermediates and promoting efficient coupling.

Synthesis Pathway: A Representative Protocol
The synthesis of substituted phenylboronic acids often follows a well-established pathway

involving organometallic intermediates. A common and effective method is the lithium-halogen

exchange of a corresponding aryl halide, followed by quenching with a boron electrophile like

trialkyl borate, and subsequent acidic hydrolysis.

Below is a representative, logical workflow for the synthesis of the title compound, based on

established chemical principles for similar molecules.[5][6]

Synthesis Workflow Diagram
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Starting Material:
Methyl 5-bromo-2-fluorobenzoate

Step 1: Lithiation
- n-BuLi or s-BuLi

- Anhydrous THF, -78°C

Under N₂ atmosphere

Lithiated Intermediate

Step 2: Borylation
- Trimethyl borate B(OMe)₃

- Maintain -78°C

Boronate Ester Intermediate

Step 3: Hydrolysis
- Aqueous HCl
- Warm to RT

Final Product:
4-Fluoro-3-methoxycarbonylphenylboronic acid

Purification
- Extraction

- Crystallization

Click to download full resolution via product page

Caption: General synthesis workflow for 4-Fluoro-3-methoxycarbonylphenylboronic acid.
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Detailed Synthesis Protocol
Disclaimer: This protocol is a representative example based on standard organic chemistry

methodology. Researchers should always conduct their own risk assessment and optimization.

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen

atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry

ice/acetone bath.

Starting Material: Dissolve methyl 5-bromo-2-fluorobenzoate (1.0 eq.) in anhydrous THF and

add it to the reaction flask.

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq.) dropwise to the stirred solution,

maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to

ensure complete lithium-halogen exchange. The causality here is that the bromine, being

larger and more polarizable than fluorine, undergoes this exchange preferentially.

Borylation: Add trimethyl borate (B(OMe)₃, ~1.2 eq.) dropwise to the reaction mixture, again

ensuring the temperature does not rise above -78 °C. Stir for an additional 2-3 hours at -78

°C.

Hydrolysis & Workup: Remove the cooling bath and allow the reaction to warm slowly.

Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl).

Continue stirring until the mixture reaches room temperature.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an

organic solvent such as ethyl acetate (3x). Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be

purified by recrystallization to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling
The premier application of this reagent is in the Suzuki-Miyaura reaction to form biaryl

structures, which are common motifs in pharmaceuticals and advanced materials.[3]
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Suzuki-Miyaura Catalytic Cycle Diagram

Pd(0)L₂ Oxidative
Addition R¹-Pd(II)L₂-X

 R¹-X
Transmetalation

R¹-Pd(II)L₂-R²

 [R²B(OH)₂]⁻

Reductive
Elimination R¹-R²

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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